molecular formula C21H25N3O3 B2680303 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea CAS No. 891093-99-5

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2680303
CAS No.: 891093-99-5
M. Wt: 367.449
InChI Key: SJOZUONHORKTMH-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethylphenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-(4-ethoxyphenyl)-5-oxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.

    1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the ethoxyphenyl group, which may influence its chemical reactivity and applications.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is unique due to its combination of structural features, including the pyrrolidinone ring, dimethylphenyl group, and ethoxyphenyl group

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-27-19-9-6-16(7-10-19)22-21(26)23-17-12-20(25)24(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZUONHORKTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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